molecular formula C24H25N3O4S2 B299870 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Katalognummer B299870
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: JKLCZBKZNOJHGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex molecule that has been synthesized and studied in recent years. It is a potential drug candidate that exhibits promising biological activities, making it a subject of interest for scientific research.

Wirkmechanismus

The mechanism of action of 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is not fully understood. However, it is believed to interact with specific targets in the body, leading to the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate have been studied in vitro and in vivo. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate in lab experiments include its potential as a drug candidate for the treatment of various diseases. However, the limitations include the complexity of its synthesis and the lack of understanding of its mechanism of action.

Zukünftige Richtungen

Future research on 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate could focus on the following directions:
1. Investigating its potential as a drug candidate for the treatment of specific diseases, such as cancer, inflammation, and infections.
2. Studying its mechanism of action to gain a better understanding of how it interacts with specific targets in the body.
3. Developing more efficient and cost-effective methods for its synthesis.
4. Conducting further in vivo studies to investigate its safety and efficacy.
Conclusion:
In conclusion, 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex molecule that exhibits promising biological activities. Its potential as a drug candidate for the treatment of various diseases makes it a subject of interest for scientific research. Further studies are needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.

Synthesemethoden

The synthesis of 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves a multi-step process that includes the use of various reagents and catalysts. The synthesis method is complex and requires experienced chemists to carry out the reaction steps with precision.

Wissenschaftliche Forschungsanwendungen

The potential biological activities of 7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate have been investigated in various scientific studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential drug candidate for the treatment of various diseases.

Eigenschaften

Produktname

7-Ethyl 3-methyl 9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Molekularformel

C24H25N3O4S2

Molekulargewicht

483.6 g/mol

IUPAC-Name

7-O-ethyl 2-O-methyl 9-benzyl-8-methyl-4-(4-methylphenyl)-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C24H25N3O4S2/c1-5-31-22(28)20-17(3)26(15-18-9-7-6-8-10-18)24(32-20)27(19-13-11-16(2)12-14-19)25-21(33-24)23(29)30-4/h6-14H,5,15H2,1-4H3

InChI-Schlüssel

JKLCZBKZNOJHGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)C)CC4=CC=CC=C4)C

Kanonische SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)C)CC4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.